molecular formula C12H17N3O3 B2355029 N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1797714-97-6

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2355029
CAS No.: 1797714-97-6
M. Wt: 251.286
InChI Key: QELNPIAKWSNGJI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide typically involves the reaction of 2,4-dimethoxypyrimidine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic applications .

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-17-11-9(7-13-12(15-11)18-2)14-10(16)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELNPIAKWSNGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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